molecular formula C20H24N2O3 B7165170 N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide

N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide

Cat. No.: B7165170
M. Wt: 340.4 g/mol
InChI Key: YUDQJQWWNBRASU-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpiperidine moiety linked to a dihydroxybenzamide group, which contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-17-8-9-18(19(24)11-17)20(25)21-12-16-7-4-10-22(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16,23-24H,4,7,10,12-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDQJQWWNBRASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CNC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide typically involves the reaction of 1-benzylpiperidine with 2,4-dihydroxybenzoic acid or its derivatives. The process may include steps such as:

    Formation of the amide bond: This can be achieved through the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzamide moiety can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzylpiperidine derivatives.

Scientific Research Applications

N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylpiperidin-3-yl)methyl]-2,4-dihydroxybenzamide is unique due to its specific combination of a benzylpiperidine core with a dihydroxybenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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